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Compound of Interest

Compound Name:
Diphosphoric acid, monomethyl

ester

CAS No.: 56399-35-0

Cat. No.: B13421986

Get Quote

Part 1: Chemical Identity & Nomenclature
Core Directive: Precision in nomenclature is critical for this compound. In drug development,

"Methyl trihydrogen diphosphate" is frequently confused with its phosphonate analogues or its

hydrolysis products. This section establishes the definitive chemical identity.

Definitive Identification
Methyl trihydrogen diphosphate is the mono-ester of pyrophosphoric acid. Unlike

"methylphosphonic acid" (which contains a robust C-P bond), this compound contains a labile

P-O-C linkage and a high-energy phosphoanhydride bond (P-O-P).
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Attribute Specification

IUPAC Name Methyl trihydrogen diphosphate

Common Synonyms

Monomethyl pyrophosphate (MMPP); Methyl

diphosphate; Phosphono methyl hydrogen

phosphate

CAS Registry Number 3202-33-3 (Free acid)

Molecular Formula

Molecular Weight 176.00 g/mol

pKa Values 1.6 (1st), 2.2 (2nd), 6.1 (3rd) [Est.[1] based on

PPi]

SMILES COP(=O)(O)OP(=O)(O)O

Structural Taxonomy & "Confuser" Compounds
The following diagram distinguishes the target molecule from structurally similar compounds

often encountered in nucleotide analog synthesis.
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(P-C Direct Bond)
Stable C-P bond

 Structural Analog
(Non-hydrolyzable)
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Figure 1: Structural taxonomy distinguishing the target ester from stable phosphonates and

degradation products.

Part 2: Synthesis & Purification Protocol
Expert Insight: Direct condensation of methanol and pyrophosphoric acid yields a complex

mixture of polyphosphates. The most reliable method for research-grade synthesis is the CDI-

Mediated Coupling (Michelson-style activation), which prevents polymerization.

Reagents & Preparation
Reagent A: Methyl Phosphate (Disodium salt), converted to pyridinium salt via Dowex 50W

(Pyridine form).

Reagent B: Orthophosphoric acid (85%), converted to Tributylammonium phosphate (TBAP).

Activator: 1,1'-Carbonyldiimidazole (CDI).
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Solvent: Anhydrous DMF (Dimethylformamide). Critical: Moisture < 50 ppm.

Step-by-Step Protocol
This protocol is designed to be self-validating; specific stopping points allow you to verify

intermediate formation before proceeding.

Activation of Methyl Phosphate:

Dissolve 1.0 mmol of Methyl Phosphate (pyridinium salt) in 5 mL anhydrous DMF.

Add 5.0 mmol (5 eq) of CDI. Stir at Room Temperature (RT) for 4 hours.

Validation Step (TLC): Spot reaction on PEI-Cellulose. Run in 0.5 M LiCl. The activated

imidazolide (

) should replace the starting material (

).

Action: If starting material remains after 4h, add 1 eq additional CDI.

Quenching Excess Activator:

Add 30 µL of anhydrous Methanol to destroy unreacted CDI. Stir for 15 min.

Why? Unreacted CDI will couple the subsequent phosphate to itself, forming inorganic

pyrophosphate (PPi) as a contaminant.

Coupling Reaction:

Add 3.0 mmol (3 eq) of Tributylammonium Phosphate (TBAP) dissolved in DMF.

Stir at RT for 24 hours.

Validation Step (31P-NMR): Take an aliquot. Look for two doublets (

) around -10 and -12 ppm.

Purification (Ion Exchange):
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Evaporate DMF under reduced pressure (keep bath < 35°C to prevent hydrolysis).

Resuspend in water and load onto a DEAE-Sephadex A-25 column.

Elute with a linear gradient of Triethylammonium Bicarbonate (TEAB) buffer (0.01 M

0.5 M).

Elution Order: Methyl Phosphate

Methyl Pyrophosphate

Inorganic Pyrophosphate.

1. Activation
Me-P + CDI

Imidazolide
Intermediate

 4h, DMF 2. Quench CDI
(+ MeOH)

 Critical Step 3. Coupling
+ Phosphate (TBAP)

 Prevent PPi formation Methyl Trihydrogen
Diphosphate

 24h, RT
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Figure 2: CDI-mediated synthesis workflow minimizing inorganic pyrophosphate contamination.

Part 3: Physicochemical Stability & Handling
Expert Insight: Many commercial batches of methyl pyrophosphate degrade during shipping.

The P-O-P bond is susceptible to hydrolysis, accelerated by divalent cations (

,

) and extreme pH.

Hydrolysis Kinetics
The hydrolysis follows pseudo-first-order kinetics.
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Condition
Half-Life (

) at 25°C
Storage Recommendation

pH 1.0 (Acidic) < 2 hours
Avoid acidification during

workup.

pH 7.0 (Neutral) > 30 days Stable for short-term assays.

pH 7.0 + 10mM < 24 hours
Critical: Add

only immediately before assay.

Lyophilized Solid > 1 year Store at -20°C under Argon.

Formulation for Biological Assays
To maintain integrity during drug screening or enzymatic assays:

Buffer: Use Tris-HCl or HEPES (pH 7.5). Avoid phosphate buffers (product inhibition).

Chelation: Include 0.1 mM EDTA in stock solutions to strip trace metals that catalyze

hydrolysis.

Temperature: Keep on ice. Rate of hydrolysis doubles for every 10°C increase.

Part 4: Biological Applications
Methyl trihydrogen diphosphate serves as a minimal structural probe for enzymes interacting

with pyrophosphate or isoprenoid chains.

Isoprenoid Biosynthesis (Mevalonate Pathway)
It acts as a truncated analogue of Dimethylallyl Pyrophosphate (DMAPP) and Isopentenyl

Pyrophosphate (IPP).

Application: Crystallographic studies of prenyltransferases (e.g., Farnesyl Pyrophosphate

Synthase). It occupies the pyrophosphate binding pocket without the steric bulk of the

hydrocarbon tail, allowing mapping of the
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cluster architecture.

Inorganic Pyrophosphatase (PPase) Inhibition
While PPi is the natural substrate, methyl pyrophosphate acts as a slow-hydrolyzing substrate

or competitive inhibitor depending on the specific PPase isoform.

Mechanism:[2] The methyl group sterically hinders the nucleophilic attack of the catalytic

water molecule in the active site.

Viral Capping Mimetics
Used in the synthesis of cap analogues (

). The methyl diphosphate moiety mimics the

-phosphate linkage often targeted by viral scavenger decapping enzymes.
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Figure 3: Biological utility of Methyl Pyrophosphate in enzymatic mapping and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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